molecular formula C22H15ClN4O2S B460891 4-amino-6-(3-chlorophenyl)-12,14-dimethyl-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile CAS No. 664999-93-3

4-amino-6-(3-chlorophenyl)-12,14-dimethyl-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile

Cat. No.: B460891
CAS No.: 664999-93-3
M. Wt: 434.9g/mol
InChI Key: GMUJKZQGVDQQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(3-chlorophenyl)-7,9-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-chlorophenyl)-7,9-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the desired heterocyclic structure . The reaction conditions often include heating in the presence of formic acid or other cyclizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-chlorophenyl)-7,9-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 2-amino-4-(3-chlorophenyl)-7,9-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and immune responses .

Properties

CAS No.

664999-93-3

Molecular Formula

C22H15ClN4O2S

Molecular Weight

434.9g/mol

IUPAC Name

4-amino-6-(3-chlorophenyl)-12,14-dimethyl-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile

InChI

InChI=1S/C22H15ClN4O2S/c1-9-6-10(2)26-22-14(9)17-19(30-22)18-16(21(28)27-17)15(13(8-24)20(25)29-18)11-4-3-5-12(23)7-11/h3-7,15H,25H2,1-2H3,(H,27,28)

InChI Key

GMUJKZQGVDQQSM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=C(C(C(=C(O4)N)C#N)C5=CC(=CC=C5)Cl)C(=O)N3)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=C(C(C(=C(O4)N)C#N)C5=CC(=CC=C5)Cl)C(=O)N3)C

Origin of Product

United States

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